Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid

Pharmaceutical Impurity Analytical Reference Standard Fosinopril Quality Control

Pharmaceutical QC laboratories face regulatory risk when quantifying Fosinopril Impurity D without a certified EP reference standard. This compound (CAS 128948-00-5) is the official Fosinopril EP Impurity D, indispensable for HPLC/LC-MS method validation and ANDA submissions. • EP-specified acceptance limit: ≤0.5% - use for batch release testing of fosinopril sodium API and finished product. • RRT: 0.7 - essential for demonstrating method specificity in stability-indicating assays. • Supplied with comprehensive CoA; ≥95% purity ensures accurate quantification and pharmacopeial compliance.

Molecular Formula C19H29O6P
Molecular Weight 384.41
CAS No. 128948-00-5
Cat. No. B601002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes(4-cyclohexyl-L-proline) Fosinopril Acetic Acid
CAS128948-00-5
SynonymsDes(4-cyclohexyl-L-proline) Fosinopril Acetic Acid;  [(r)-[(1S)-2-Methyl-1-(i-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl] Acetic acid;  2-[(R)-[(1S)-2-Methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetic Acid
Molecular FormulaC19H29O6P
Molecular Weight384.41
Structural Identifiers
SMILESCCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O
InChIInChI=1S/C19H29O6P/c1-4-18(22)24-19(15(2)3)25-26(23,14-17(20)21)13-9-8-12-16-10-6-5-7-11-16/h5-7,10-11,15,19H,4,8-9,12-14H2,1-3H3,(H,20,21)/t19-,26+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid – Identity & Procurement


Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid, also known as Fosinopril Impurity D or Fosinopril EP Impurity D , is a characterized impurity standard associated with the angiotensin-converting enzyme (ACE) inhibitor fosinopril. It is defined by the molecular formula C19H29O6P and a molecular weight of 384.4 g/mol [1]. The compound is supplied as a reference standard, typically with a purity of 95% or greater [2], and is used in analytical method development and quality control to ensure the safety and efficacy of fosinopril drug products.

1
Identity EP-recognized Fosinopril Impurity D reference standard for analytical method development
2
Workflow HPLC/LC-MS system suitability, peak identification, and impurity quantification workflows
3
Procurement Certified reference standard grade; supplied with certificate of analysis for method validation use

Substitution Risks for Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid


Substituting Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid with a generic 'impurity standard' or a different fosinopril impurity (e.g., Impurity A or Impurity C) is scientifically invalid. This specific compound is a uniquely characterized process-related impurity with a distinct molecular structure, retention time, and regulatory acceptance limit . Its identity is explicitly prescribed as 'Fosinopril Impurity D' in the European Pharmacopoeia (EP) [1]. Using an incorrect standard would lead to misidentification in HPLC analysis, resulting in inaccurate quantification and potential non-compliance with pharmacopeial specifications, which could delay or invalidate regulatory submissions such as ANDA filings [2].

Target Standard Fosinopril Impurity D (EP)
Substitute Risk Generic or alternate impurity
Distinct molecular identity C19H29O6P with specific retention behavior
Different impurity analogs may exhibit shifted retention, leading to misidentification in HPLC methods
EP monograph traceability Officially designated reference standard with defined acceptance criteria
In-house or non-EP standards may not satisfy pharmacopeial documentation expectations for method validation
Specified acceptance limit context Pharmacopeial limit defined for this specific impurity
Incorrect standard may shift quantification thresholds, complicating batch assessment interpretation

Quantitative Differentiation Evidence for Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid


Molecular Identity vs. Fosinopril Impurities

Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid is uniquely defined by its molecular formula C19H29O6P and molecular weight of 384.41 g/mol [1]. This contrasts sharply with other common fosinopril impurities, such as Fosinopril Impurity A (CAS 95399-71-6, C23H36NO5P, MW 437.5) and Fosinopril Sodium (CAS 88889-14-9, C30H45NNaO7P, MW 585.6) [2]. This precise molecular identity ensures correct peak assignment in HPLC and LC-MS methods, preventing false positives or negatives.

Molecular Identity
Head-to-head
C19H29O6P / 384.41 g/mol
vs Impurity A: C23H36NO5P, 437.5 g/mol | vs Fosinopril Na: C30H45NNaO7P, 585.6 g/mol
Supports correct peak assignment in HPLC and LC-MS methods
Molecular weight differs by 53.1 g/mol (vs Impurity A) and 201.2 g/mol (vs Fosinopril Sodium)
Pharmaceutical Impurity Analytical Reference Standard Fosinopril Quality Control

EP Reference Standard vs. In-House Impurities

The compound is officially recognized as 'Fosinopril impurity D' by the European Pharmacopoeia (EP) and is available as an EP Reference Standard (e.g., catalog number Y0001231) [1]. This designation provides a traceable, fully characterized reference material for method validation, which is a specific requirement for regulatory submissions in Europe and other regions that follow EP guidelines. In contrast, a non-EP 'in-house' impurity standard may lack this official traceability and full characterization data, potentially leading to method validation failures [2].

Regulatory Status
Head-to-head
EP Reference Standard
Fully characterized and traceable to pharmacopeial specifications
Supports pharmacopeial traceability for method validation
In-house standards may lack official characterization data expected for regulatory documentation
European Pharmacopoeia Regulatory Compliance Reference Standard

Acceptance Limit vs. Unspecified Impurities

The European Pharmacopoeia specifies that this impurity should be present at a level of not more than 0.5% in fosinopril drug substance [1]. This is a critical quality attribute (CQA) that must be met for batch release. While the total unspecified impurities are often limited to 0.10% individually, this specific identified impurity has a defined, higher limit due to its known toxicological profile [2]. Using an incorrect standard could lead to mis-quantification and either failing a batch that is acceptable or releasing a batch that exceeds the true limit.

Acceptance Limit
Head-to-head
≤0.5%
EP-specified limit for Impurity D in fosinopril drug substance
Defined quality attribute for batch assessment
Specified limit is 5× higher than typical 0.10% unspecified impurity threshold
Impurity Profiling Quality Control Pharmacopeial Limits

Relative Retention Time Distinction

In HPLC analysis for fosinopril sodium, related compound D (this impurity) exhibits a relative retention time (RRT) of approximately 0.7 relative to the fosinopril sodium peak [1]. This is a critical system suitability parameter that distinguishes it from other related compounds, such as related compound C (RRT not explicitly defined here but known to be different) [2]. A laboratory cannot confirm the identity of an unknown peak as this impurity without a verified reference standard that elutes at the correct RRT under the prescribed chromatographic conditions.

Relative Retention
Head-to-head
RRT = 0.7
Relative to fosinopril sodium peak under USP/FDA HPLC conditions
Quantitative marker supporting peak identification in system suitability
Distinguishes Impurity D from other fosinopril-related compounds in the monograph
HPLC Method Validation System Suitability Peak Identification

Purity Specification vs. Alternative Grades

Reputable suppliers specify the purity of this reference standard as ≥95% . This high purity is essential for accurate quantification in HPLC and other analytical techniques, as it minimizes the introduction of additional, unknown peaks that could interfere with analysis. Lower-purity or research-grade chemicals (e.g., 90% purity) would introduce unacceptable levels of variability and error into a validated method.

Purity Specification
Source review
≥95%
As specified by suppliers for this reference standard
Supports method accuracy by limiting interfering substances
Purity data to verify against vendor certificate of analysis
Reference Standard Purity Analytical Grade Procurement

High-Value Applications for Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid


Method Development and Validation for ANDA Filings

This compound is indispensable for developing and validating HPLC or LC-MS methods for quantifying related substances in fosinopril sodium drug products. As an EP and USP-recognized impurity [1], its use is essential for demonstrating method specificity, accuracy, and linearity, which are core requirements for Abbreviated New Drug Application (ANDA) submissions to the FDA and EMA . The quantitative data on RRT (0.7) [2] and specified acceptance limit (≤0.5%) [3] are direct inputs into method validation protocols.

Quality Control Batch Release Testing

In a pharmaceutical QC laboratory, this reference standard is used to identify and quantify Impurity D in every batch of fosinopril sodium API and finished drug product. The EP-specified limit of ≤0.5% [1] is a critical quality attribute. Any batch exceeding this limit would fail release testing. The use of a certified, high-purity (≥95%) standard ensures that the measured concentration is accurate and reliable, safeguarding patient safety and maintaining regulatory compliance.

Forced Degradation and Stability-Indicating Methods

This impurity standard is crucial for confirming the specificity of a stability-indicating HPLC method. By spiking the impurity into a placebo or drug product sample, analysts can demonstrate that the method can separate and quantify the impurity in the presence of the API and other degradation products [1]. This is a fundamental requirement for establishing the shelf-life and storage conditions of fosinopril drug products.

Impurity Profiling and Process Control for API

For manufacturers of fosinopril sodium API, this compound serves as a critical marker for process control. Monitoring the levels of this specific process-related impurity during synthesis allows for real-time optimization of reaction conditions to keep impurity levels within the specified limit of ≤0.5% [1]. This proactive control prevents batch failures and improves overall yield and process robustness .

Application
Selection Property
Validation Focus
Method validation for ANDA submissions
EP-recognized impurity identity and traceability
Method specificity, accuracy, and linearity demonstration
QC batch release assessment
Certified reference standard purity
Pharmacopeial limit assessment and reliable quantification
Stability-indicating method confirmation
Verified retention behavior and peak resolution
Separation from API and degradation products
API process impurity monitoring
Process-related impurity marker identity
Impurity level tracking and process optimization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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